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Abstract
Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) is a highly conserved

spliceosomal GTPase that plays a critical role in the maturation of precursor mRNA (pre-

mRNA). As a core component of the U5 small nuclear ribonucleoprotein (snRNP) particle of the

spliceosome, EFTUD2 is indispensable for both the catalytic activity and the dynamic

rearrangements of this complex molecular machine. Mutations in the EFTUD2 gene are

causally linked to Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare congenital

disorder characterized by craniofacial abnormalities and neurological impairment. Recent

research has elucidated the existence of multiple EFTUD2 protein isoforms and has begun to

unravel their functional significance and involvement in disease pathogenesis. This technical

guide provides a comprehensive overview of the current understanding of EFTUD2 protein

isoforms, their functions, the signaling pathways they modulate, and the experimental

methodologies used for their investigation.

EFTUD2 Protein Isoforms
The human EFTUD2 gene is located on chromosome 17 and gives rise to multiple protein

isoforms through alternative splicing.[1][2] The canonical isoform, designated Q15029-1 by

UniProt, is the most well-characterized.[3] Several other potential isoforms have been

identified, though their functional validation is ongoing.[1][4]
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Data Presentation: EFTUD2 Protein Isoform Details
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Isoform
Identifier

UniProt
Accession

Length
(Amino
Acids)

Molecular
Weight (Da)

Sequence
Status

Notes

Isoform 1

(Canonical)
Q15029-1 972 109,436 Complete

The most

abundant and

studied

isoform.[3]

Isoform 2 Q15029-2 937 105,451 Complete
Lacks amino

acids 1-35.[4]

Isoform 3 Q15029-3 944 106,345 Complete

Lacks amino

acids 496-

523.[1]

Isoform 4 K7EIT3 148 17,212 Fragment

Represents

the N-

terminal

region.[4]

Isoform 5 K7EIV5 106 12,529 Fragment

Represents a

smaller N-

terminal

fragment.[4]

Isoform 6 K7EJ74 134 15,649 Fragment

Represents

an N-terminal

fragment.[4]

Isoform 7 K7EP67 223 25,074 Fragment

Represents a

larger N-

terminal

fragment.[5]

Isoform 8 K7EQ26 33 3,921 Fragment

Represents a

small N-

terminal

fragment.[5]
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Isoform 9 K7ERJ5 38 4,525 Fragment

Represents a

small N-

terminal

fragment.[5]

Functional Domains
The full-length EFTUD2 protein comprises several key functional domains that are essential for

its role in the spliceosome.[6][7] The presence or absence of these domains in different

isoforms likely dictates their specific functions.

GTP-binding domain: Crucial for the GTPase activity of EFTUD2, which is thought to power

the conformational changes in the spliceosome.[6]

Elongation factor Tu-like domains: These domains suggest an evolutionary relationship with

translational elongation factors and are likely involved in protein-protein or protein-RNA

interactions within the spliceosome.[1]

RNA-binding domains: Enable the direct interaction of EFTUD2 with pre-mRNA and

snRNAs.[1]

Functions of EFTUD2 and its Isoforms
The primary function of EFTUD2 is its integral role in pre-mRNA splicing.[6] It is a core

component of the U5 snRNP and is essential for the assembly, catalytic activity, and

disassembly of the spliceosome.[8][9]

Role in Spliceosome Dynamics
EFTUD2, through its GTPase activity, is believed to act as a molecular motor, driving the

complex rearrangements of the spliceosome required for the precise recognition of splice sites

and the catalytic steps of splicing.[8]

Subcellular Localization
EFTUD2 is predominantly localized to the nucleus, consistent with its function in pre-mRNA

splicing.[6] However, some evidence also suggests its presence in the cytoplasm and
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mitochondria, hinting at potential non-canonical functions of certain isoforms.[6]

Data Presentation: EFTUD2 Gene Expression Across
Tissues
The expression of the EFTUD2 gene is ubiquitous across human tissues, underscoring its

fundamental role in cellular function. However, expression levels vary, with the highest levels

observed in the testis and appendix.[6]

Tissue Expression Level (nTPM)

Testis High

Appendix High

Brain Moderate

Muscle Moderate

Spleen Moderate

Ocular Tissue Low

nTPM: normalized Transcripts Per Million. Data

is a summary from various sources.

EFTUD2 in Disease: Mandibulofacial Dysostosis
with Microcephaly (MFDM)
Mutations in the EFTUD2 gene are the primary cause of MFDM.[9] These mutations are

typically heterozygous and lead to haploinsufficiency, resulting in a reduced dosage of

functional EFTUD2 protein.[9] This, in turn, impairs the efficiency and fidelity of pre-mRNA

splicing, with particularly severe consequences for the development of craniofacial structures

and the central nervous system.

The EFTUD2-MDM2-p53 Signaling Pathway
A key molecular mechanism underlying MFDM pathogenesis involves the mis-splicing of the

pre-mRNA for the Mouse Double Minute 2 homolog (MDM2), a critical negative regulator of the
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tumor suppressor protein p53.[10][11][12]

Normal Function: In healthy cells, functional EFTUD2 ensures the correct splicing of MDM2

pre-mRNA. The resulting MDM2 protein targets p53 for ubiquitination and subsequent

degradation, keeping p53 levels in check.

Effect of EFTUD2 Mutation: In individuals with MFDM, the reduced level of functional

EFTUD2 leads to aberrant splicing of MDM2 pre-mRNA, often resulting in the skipping of

exon 3.[10][11][13] This produces a non-functional MDM2 protein that is unable to regulate

p53.

Consequence: The accumulation of p53 triggers a p53-dependent apoptotic pathway,

leading to excessive cell death in developing tissues, particularly the neural crest cells that

give rise to craniofacial structures.[10][11][13]

Signaling Pathway Diagram
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Caption: The EFTUD2-MDM2-p53 Signaling Pathway in Health and Disease.

Experimental Protocols
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Investigating the functions of EFTUD2 and its isoforms requires a range of molecular and

cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for EFTUD2 Isoform Detection
This protocol is for the detection and semi-quantification of EFTUD2 protein isoforms in cell

lysates.

4.1.1. Experimental Workflow Diagram
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1. Cell Lysis & Protein Extraction

2. Protein Quantification (BCA Assay)

3. SDS-PAGE Gel Electrophoresis

4. Protein Transfer to PVDF Membrane

5. Blocking with 5% Non-fat Milk

6. Primary Antibody Incubation
(anti-EFTUD2)

7. Secondary Antibody Incubation
(HRP-conjugated)

8. Chemiluminescent Detection

9. Imaging and Data Analysis

Click to download full resolution via product page

Caption: Workflow for Western Blotting of EFTUD2.
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4.1.2. Detailed Methodology

Cell Lysis and Protein Extraction:

Harvest cells and wash with ice-cold PBS.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with vortexing every 10 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of the lysate using a BCA protein assay kit according

to the manufacturer's instructions.

SDS-PAGE:

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

Load samples onto a 4-12% gradient polyacrylamide gel.

Run the gel at 100V until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry

transfer system.

Blocking:

Block the membrane in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20

(TBST) for 1 hour at room temperature.

Antibody Incubation:
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Incubate the membrane with a primary antibody specific for EFTUD2 (ensuring it

recognizes the isoform of interest) diluted in 5% milk/TBST overnight at 4°C with gentle

agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with an HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour

at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection and Imaging:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Capture the chemiluminescent signal using a digital imaging system.

Co-Immunoprecipitation (Co-IP) to Identify EFTUD2-
Interacting Proteins
This protocol is for the isolation of EFTUD2-containing protein complexes from cell lysates.

Cell Lysis:

Prepare cell lysate as described for Western Blotting, using a non-denaturing lysis buffer

(e.g., containing 1% NP-40 instead of SDS).

Pre-clearing the Lysate:

Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific

binding.

Centrifuge and collect the supernatant.

Immunoprecipitation:

Incubate the pre-cleared lysate with an anti-EFTUD2 antibody or a control IgG overnight at

4°C.
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Add protein A/G beads and incubate for a further 2-4 hours at 4°C.

Washing:

Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.

Elution and Analysis:

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

suspected interacting partners, or by mass spectrometry for unbiased identification.

RNA Immunoprecipitation (RIP) to Identify RNAs Bound
by EFTUD2
This protocol is for the isolation of RNAs that are directly associated with EFTUD2.

Cell Lysis and Nuclear Isolation:

Harvest cells and isolate nuclei using a nuclear isolation buffer.

Lyse the nuclei in RIP buffer.

Immunoprecipitation:

Incubate the nuclear lysate with an anti-EFTUD2 antibody or control IgG overnight at 4°C.

Add protein A/G beads to capture the antibody-protein-RNA complexes.

Washing:

Wash the beads extensively with RIP wash buffer to remove non-specific interactions.

RNA Elution and Purification:

Elute the RNA from the beads and treat with proteinase K to digest the protein.

Purify the RNA using phenol-chloroform extraction and ethanol precipitation.
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Analysis:

Analyze the purified RNA by RT-qPCR to quantify specific target RNAs or by next-

generation sequencing (RIP-Seq) for a transcriptome-wide analysis of EFTUD2-bound

RNAs.

Conclusion and Future Directions
The study of EFTUD2 protein isoforms is a rapidly evolving field. While the canonical isoform's

role in the spliceosome and its link to MFDM are well-established, the specific functions of the

various non-canonical isoforms remain largely unexplored. Future research should focus on:

Functional Characterization of Isoforms: Elucidating the specific roles of each EFTUD2
isoform in splicing and other potential cellular processes.

Isoform-Specific Expression Profiling: Quantifying the expression of different isoforms in

various tissues and developmental stages to understand their specific contributions.

Therapeutic Strategies for MFDM: Developing therapeutic approaches that aim to correct the

splicing defects caused by EFTUD2 haploinsufficiency, potentially by targeting the p53

pathway or by modulating the expression of specific EFTUD2 isoforms.

A deeper understanding of the intricate functions of EFTUD2 and its isoforms will not only

provide further insights into the fundamental process of pre-mRNA splicing but also pave the

way for novel diagnostic and therapeutic interventions for MFDM and other related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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